6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a pyridine derivative characterized by a but-2-yn-1-yl group attached to an amino group, which is further connected to a pyridine ring with a carboxylic acid functional group. This compound is notable for its unique structure, which makes it a subject of interest in various chemical and biological studies. The compound has the molecular formula and a molecular weight of 190.20 g/mol .
This compound falls under the class of pyridinecarboxylic acids. Pyridine derivatives are widely studied due to their diverse biological activities and applications in medicinal chemistry. The compound can be synthesized from simpler precursors, such as pyridine-2-carboxylic acid and but-2-yn-1-amine, through various chemical reactions.
The synthesis of 6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:
The synthesis may also yield various by-products depending on the reaction conditions, including oxidized derivatives or substituted pyridine derivatives.
The molecular structure of 6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 6-(but-2-ynylamino)pyridine-2-carboxylic acid |
InChI | InChI=1S/C10H10N2O2/c1... |
SMILES | CC#CCNC1=CC(=C(N=C1)C(=O)O) |
6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid can participate in various chemical reactions, including:
The mechanism of action for 6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid primarily involves its interactions with biological targets due to its structural components:
Research indicates that compounds with similar structures exhibit potential antimicrobial and anticancer properties, suggesting that this compound may also possess significant biological activities .
The physical properties of 6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in various environments and its potential applications in research .
6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8